
O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate
Übersicht
Beschreibung
“O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate” is a complex organic compound. It seems to be related to the field of organic chemistry, specifically in the class of compounds known as phosphorodiamidates .
Synthesis Analysis
The synthesis of related compounds involves the polymerization of 2-(3-butenyl)-2-oxazoline . The process starts with 4-pentenoic acid and involves several steps including the introduction of amine groups via thiol–ene click chemistry .Molecular Structure Analysis
The molecular structure of “O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate” is complex. It belongs to the class of compounds known as phosphorodiamidates, which are formally esters of chloroformic acid .Chemical Reactions Analysis
Chloroformates, a class of compounds to which “O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate” is related, are used as reagents in organic chemistry . They can react with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides .Physical And Chemical Properties Analysis
The physical and chemical properties of “O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate” include a molecular weight of 337.61, a boiling point of 397.2±52.0 °C (Predicted), and a density of 1.253±0.06 g/cm3 (Predicted) .Wissenschaftliche Forschungsanwendungen
Application in Chemical Warfare Decontamination
Specific Scientific Field
Chemical Engineering and Defense
Summary of the Application
This compound has been used in the development of a detoxification fabric against nerve gas agents .
Methods of Application or Experimental Procedures
A novel guanidine-functionalized polymer, poly[2-(3-butenyl)-2-oxazoline] (PBuOxz), has been co-electrospun with Nylon-6,6 to form fibers that could be used for the decontamination of chemical warfare agents (CWAs) . The decontamination efficiency for diisopropyl fluorophosphate (DFP), an organophosphate mimic of nerve agents, could be as high as 100% under trace aqueous solution conditions using this G-PBuOxz/Nylon-6,6 fiber as the decontamination agent at the ratio of [guanidine]/ [DFP] = 100/1 in 2 hours .
Results or Outcomes
The synthesized G-PBuOxz/Nylon-6,6 fibers are an active hydrolysis species for diisopropyl fluorophosphate (DFP), an organophosphate mimic of nerve agents . The decontamination efficiency for DFP could be as high as 100% under trace aqueous solution conditions using this G-PBuOxz/Nylon-6,6 fiber as the decontamination agent at the ratio of [guanidine]/ [DFP] = 100/1 in 2 hours .
Application in Polymer Modification
Specific Scientific Field
Summary of the Application
The compound has been used in the radical addition of mercaptans onto poly[2-(3-butenyl)-2-oxazoline], which is available through a living/controlled cationic isomerization polymerization .
Methods of Application or Experimental Procedures
The “thio-click” reaction can be performed under feasible ([RSH]/[CdC] 1.2-1.5, no transition metal additives) and mild conditions (generation of radicals with UV light at room temperature) and goes to completion within a day .
Results or Outcomes
Hydrophobic fluoropolymers can be prepared in the same way as water-soluble (co-)polymers or glycopolymers, starting from readily available materials .
Eigenschaften
IUPAC Name |
N-[amino(but-3-enoxy)phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Cl2N2O2P/c1-2-3-8-14-15(11,13)12(6-4-9)7-5-10/h2H,1,3-8H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJAZFXJPCTQTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOP(=O)(N)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N2O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30302822 | |
| Record name | But-3-en-1-yl N,N-bis(2-chloroethyl)phosphorodiamidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30302822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate | |
CAS RN |
39800-29-8 | |
| Record name | NSC154039 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154039 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | But-3-en-1-yl N,N-bis(2-chloroethyl)phosphorodiamidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30302822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



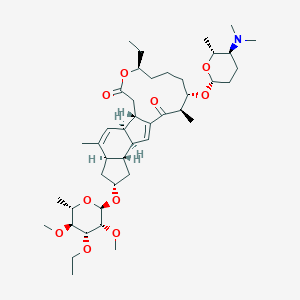
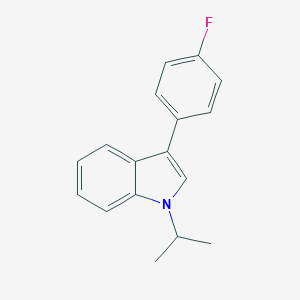
![4-[4-[bis(oxiran-2-ylmethyl)amino]phenoxy]-N,N-bis(oxiran-2-ylmethyl)aniline](/img/structure/B22788.png)
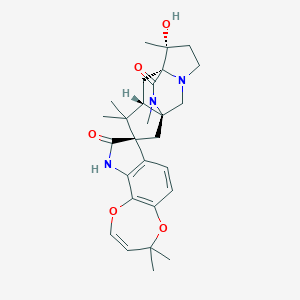
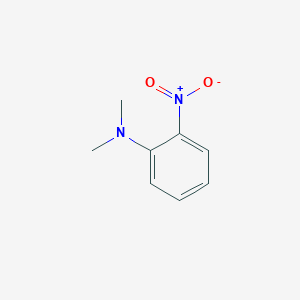
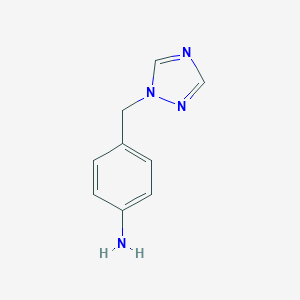


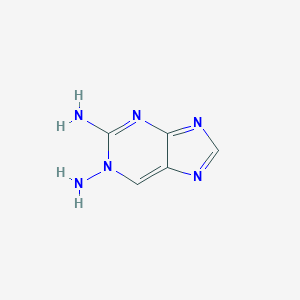

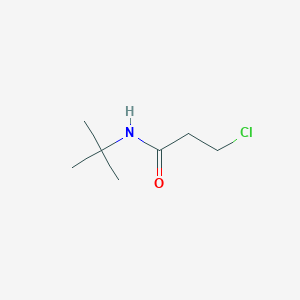
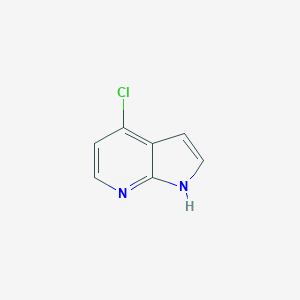
![4-Chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B22813.png)
